Telithromycin

Übersicht

Beschreibung

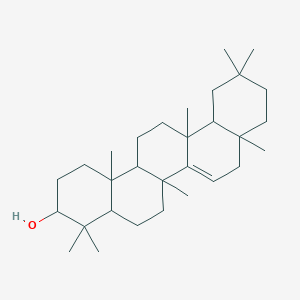

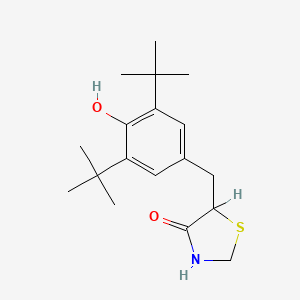

Telithromycin is a semi-synthetic erythromycin derivative and belongs to a new chemical class of antibiotics called ketolides . It is used to treat a lung infection called community-acquired pneumonia (CAP) and works by killing bacteria or preventing their growth .

Synthesis Analysis

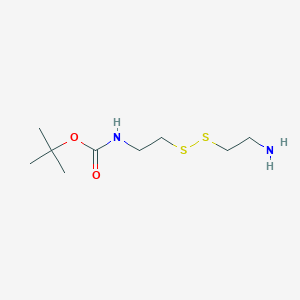

This compound is a semi-synthetic derivative of erythromycin . It is created by substituting a ketogroup for the cladinose sugar and adding a carbamate ring in the lactone ring. An alkyl-aryl moiety is attached to this carbamate ring .

Molecular Structure Analysis

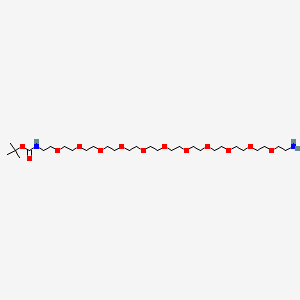

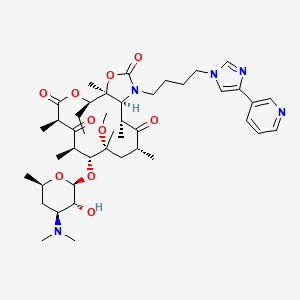

The molecular formula of this compound is C43H65N5O10 . The crystal structures of this compound bound to E. coli have revealed several interactions that are important for this compound binding .

Chemical Reactions Analysis

This compound binds to the 50S subunit of the 70S bacterial ribosome and blocks further peptide elongation . It binds to two domains of 23S RNA of the 50S ribosomal subunit, domain II and V .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 812.018 g/mol . It has a melting point of 177 °C (351 °F) .

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Telithromycin besitzt nachweislich eine robuste antibakterielle Aktivität in vitro gegen viele Arten grampositiver Bakterien . Es erwies sich insbesondere als wirksam gegen Biofilme von Staphylococcus aureus .

Antibiofilmaktivität

Zusätzlich zu seinen antibakteriellen Eigenschaften hat this compound auch eine signifikante Antibiofilmaktivität. Es wurde festgestellt, dass es die Biofilmbildung von Enterococcus faecalis-Isolaten bei subinhibitorischen Konzentrationen um etwa 35% hemmt .

Biofilmbeseitigung

This compound wurde gezeigt, dass es etablierte Biofilme von E. faecalis-Isolaten um fast 40% reduziert, wenn es in der 8-fachen minimalen Hemmkonzentration (MHK) verwendet wird. Dieser Effekt wird weiter verstärkt, wenn this compound mit Ampicillin kombiniert wird, was zu einer Reduktion von fast 70% der etablierten Biofilme führt .

Behandlung von Infektionen der Atemwege

This compound ist ein Ketolid-Antibiotikum, das von 14-gliedrigen Makroliden abgeleitet ist und gegen Erythromycin-resistente Pneumokokken wirksam ist. Es hat eine verbesserte Aktivität in vitro, da es nicht nur an Domäne V der ribosomalen RNA (wie Makrolide) bindet, sondern auch an Domäne II .

Syntheseforschung

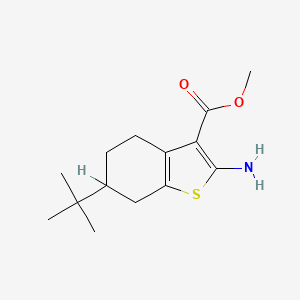

Eine neue Syntheseroute für this compound wurde auf Basis einer 11,12-cyclischen Carbonatschutzstrategie entwickelt, um die Bildung von 9,12-Hemiacetal-Nebenprodukten zu verhindern. Über ein 11,12-Carbonat-6- O -Methylerythromycin-Zwischenprodukt wurde this compound in fünf Schritten aus 6- O -Methylerythromycin mit einer Gesamtausbeute von 33% synthetisiert .

Forschung zur antimikrobiellen Resistenz

This compound wird auf sein Potenzial zur Bekämpfung antimikrobieller Resistenzen untersucht. Es zeigte eine gute Aktivität gegen Makrolid-resistente Bakterien .

Wirkmechanismus

Telithromycin, also known as Ketek, is a semi-synthetic erythromycin derivative . It belongs to a new chemical class of antibiotics called ketolides .

Target of Action

This compound’s primary target is the 50S subunit of the 70S bacterial ribosome . This subunit is crucial for bacterial protein synthesis .

Mode of Action

This compound prevents bacterial growth by interfering with bacterial protein synthesis . It binds simultaneously to two domains of 23S RNA of the 50S ribosomal subunit, domain II and V . This dual binding is unique to this compound and differs from older macrolides that bind only to one domain .

Biochemical Pathways

By binding to the 50S ribosomal subunit, this compound blocks further peptide elongation . This action disrupts the protein synthesis pathway, inhibiting bacterial growth .

Pharmacokinetics

This compound has a bioavailability of 57% and is unaffected by food . It is metabolized mainly by the liver, with 50% of the metabolism being CYP3A4-mediated . The elimination half-life is approximately 10 hours , and excretion occurs through both biliary and renal routes . This compound is also concentrated in white blood cells, which may aid in treating intracellular pathogens .

Result of Action

This compound is bactericidal against S. pneumoniae, H. influenzae, and M. catarrhalis and bacteriostatic against S. pyogenes and S. aureus . It has an antimicrobial spectrum similar or slightly broader than that of penicillin .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 pathway may require dose adjustments or a temporary hiatus in the use of the coadministered drug . Additionally, this compound may potentiate the effects of oral anticoagulants, necessitating careful monitoring .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Telithromycin has enhanced activity in vitro because it binds not only to domain V of ribosomal RNA (like macrolides do) but also to domain II . This dual binding is unique to this compound and enhances its activity against erythromycin-resistant pneumococci .

Cellular Effects

This compound prevents bacterial growth by interfering with bacterial protein synthesis . It binds to the 50S subunit of the 70S bacterial ribosome and blocks further peptide elongation . This interference with protein synthesis inhibits the growth and reproduction of bacteria, thereby treating the infection.

Molecular Mechanism

The molecular mechanism of this compound involves binding to the 50S subunit of the 70S bacterial ribosome . It binds simultaneously to two domains of 23S RNA of the 50S ribosomal subunit, domain II and V, where older macrolides bind only to one . This unique binding mechanism allows this compound to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

Its enhanced activity against some common respiratory pathogens makes it a valuable addition to the available macrolides .

Metabolic Pathways

This compound is involved in the macrolide-lincosamide-streptogramin class of antibiotics metabolic pathway . It interacts with the 50S subunit of the 70S bacterial ribosome, which is a crucial component of this pathway .

Subcellular Localization

The subcellular localization of this compound is at the 50S subunit of the 70S bacterial ribosome . This is where it exerts its effects by blocking peptide elongation and interfering with protein synthesis .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Telithromycin involves the synthesis of the key intermediate, (3R,4S,5S,6R)-3-(dimethylamino)-6-methoxy-4-methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-one, which is then converted into Telithromycin through a series of reactions.", "Starting Materials": [ "3,4,6-tri-O-acetyl-D-glucal", "dimethylamine", "methyl magnesium bromide", "tetrahydro-2H-pyran-2-ol", "3,4-dimethyl-5-hydroxy-2(5H)-furanone", "acetic anhydride", "phosphorus oxychloride", "sodium bicarbonate", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "sodium sulfate", "methylene chloride", "ethanol", "water" ], "Reaction": [ "Step 1: Protection of 3,4,6-tri-O-acetyl-D-glucal with acetic anhydride and catalytic sulfuric acid to form 1,2,4,6-tetra-O-acetyl-3-deoxy-D-glucal.", "Step 2: Conversion of 1,2,4,6-tetra-O-acetyl-3-deoxy-D-glucal to (3R,4S,5S,6R)-3-(dimethylamino)-6-methoxy-4-methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-one through a series of reactions involving dimethylamine, methyl magnesium bromide, and tetrahydro-2H-pyran-2-ol.", "Step 3: Conversion of (3R,4S,5S,6R)-3-(dimethylamino)-6-methoxy-4-methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-one to Telithromycin through a series of reactions involving 3,4-dimethyl-5-hydroxy-2(5H)-furanone, phosphorus oxychloride, sodium bicarbonate, sodium hydroxide, hydrochloric acid, sodium chloride, sodium sulfate, methylene chloride, ethanol, and water." ] } | |

CAS-Nummer |

191114-48-4 |

Molekularformel |

C43H65N5O10 |

Molekulargewicht |

812.0 g/mol |

IUPAC-Name |

(1S,2S,5S,7R,8R,9R,11R,13S,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone |

InChI |

InChI=1S/C43H65N5O10/c1-12-33-43(8)37(48(41(53)58-43)19-14-13-18-47-23-31(45-24-47)30-16-15-17-44-22-30)27(4)34(49)25(2)21-42(7,54-11)38(28(5)35(50)29(6)39(52)56-33)57-40-36(51)32(46(9)10)20-26(3)55-40/h15-17,22-29,32-33,36-38,40,51H,12-14,18-21H2,1-11H3/t25-,26-,27-,28+,29+,32+,33+,36-,37-,38-,40+,42-,43-/m1/s1 |

InChI-Schlüssel |

LJVAJPDWBABPEJ-ZHVJIJPXSA-N |

Isomerische SMILES |

CC[C@H]1[C@@]2([C@@H]([C@@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C |

SMILES |

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C |

Kanonische SMILES |

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C |

Aussehen |

Solid powder |

Color/Form |

White to off-white crystalline powder Crystals from ethe |

melting_point |

176-188 °C 187-188 °C |

Andere CAS-Nummern |

191114-48-4 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Corrosive; Environmental Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

2.83e-02 g/L |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

HMR 3647 HMR-3647 HMR3647 Ketek RU 66647 RU-66647 telithromycin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Telithromycin?

A1: this compound, a ketolide antibiotic, exerts its antibacterial effect by binding to the bacterial ribosome, specifically the 50S ribosomal subunit, and inhibiting protein synthesis. [, , ] This interaction prevents the bacterial ribosome from translating messenger RNA (mRNA), effectively halting the production of essential proteins. []

Q2: How does this compound's binding to the ribosome differ from that of macrolides?

A2: this compound demonstrates a unique binding interaction with the bacterial ribosome compared to traditional macrolides. While both classes bind to domain V of 23S rRNA, this compound also exhibits a strong interaction with the 752 hairpin of domain II due to its C11/C12 carbamate side chain. This additional binding site contributes to this compound's retained activity against many macrolide-resistant organisms. [, ]

Q3: What are the downstream effects of this compound's inhibition of bacterial protein synthesis?

A3: Inhibiting bacterial protein synthesis ultimately leads to bacterial growth arrest and cell death. This is because proteins are essential for a wide range of cellular processes, including metabolism, DNA replication, and cell wall synthesis.

Q4: What is the molecular formula and weight of this compound?

A4: This information is not explicitly provided in the provided research papers. For detailed structural information, please refer to chemical databases like PubChem or ChemSpider.

Q5: Is there any spectroscopic data available for this compound in the provided research papers?

A5: The provided research papers do not present specific spectroscopic data for this compound.

Q6: How does the chemical structure of this compound contribute to its stability?

A6: this compound possesses a keto group at position 3 of the macrolactone ring, a characteristic feature of ketolides that differentiates them from macrolides. This keto group enhances acid stability, making it less susceptible to degradation in acidic environments. []

Q7: Does this compound exhibit any catalytic properties?

A7: this compound is not known to possess catalytic properties. Its primary function is to bind to the bacterial ribosome and inhibit protein synthesis, acting as a bacteriostatic or bactericidal agent.

Q8: Have any computational chemistry studies been conducted on this compound?

A8: The provided research papers do not discuss computational chemistry studies on this compound.

Q9: How do structural modifications to the macrolide scaffold influence the activity of this compound?

A9: The replacement of the L-cladinose moiety at position 3 of the macrolactone ring with a keto group, along with the addition of a carbamate linked to an alkyl-aryl extension at C11/C12, significantly impacts this compound's activity. These modifications not only improve acid stability but also enhance its binding affinity to the ribosome, leading to increased activity against macrolide-resistant bacteria. []

Q10: Are there any specific formulation strategies employed to enhance the stability, solubility, or bioavailability of this compound?

A10: While the provided papers don't delve into specific formulation strategies, they highlight this compound's favorable pharmacokinetic properties, including good oral bioavailability (≈ 57%) and extensive tissue distribution. [, ]

Q11: How is this compound metabolized in the body?

A11: this compound is primarily metabolized in the liver. Approximately half of its metabolism is mediated by the cytochrome P450 (CYP) 3A4 system, while the other half is CYP3A4-independent. [, ]

Q12: How does this compound's pharmacokinetic profile contribute to its clinical use in respiratory tract infections?

A12: this compound demonstrates favorable pharmacokinetic properties for treating respiratory tract infections. It exhibits extensive tissue distribution, effectively penetrating into bronchopulmonary tissue and epithelial lining fluid. [, ] Moreover, its elimination half-life of approximately 10 hours allows for once-daily dosing. []

Q13: What is the in vitro activity of this compound against key respiratory pathogens?

A14: this compound exhibits potent in vitro activity against common respiratory pathogens, including Streptococcus pneumoniae (including penicillin- and macrolide-resistant strains), Haemophilus influenzae, Moraxella catarrhalis, Staphylococcus aureus, and Streptococcus pyogenes. [, , , ] It also demonstrates activity against atypical pathogens like Chlamydia pneumoniae and Mycoplasma pneumoniae. [, ]

Q14: How effective is this compound in animal models of infection?

A15: this compound has demonstrated efficacy in various animal models of infection. For instance, in a murine thigh infection model, the drug effectively reduced bacterial density in thigh tissue infected with Streptococcus pneumoniae, including macrolide- and fluoroquinolone-resistant strains. [] Additionally, in a murine model of pulmonary infection induced by Staphylococcus aureus, pretreatment with this compound effectively reduced the bacterial load in the lungs. []

Q15: What clinical trials have been conducted to evaluate the efficacy of this compound?

A16: Several clinical trials have assessed the efficacy of this compound in treating community-acquired pneumonia (CAP), acute exacerbations of chronic bronchitis (AECB), acute maxillary sinusitis (AMS), and pharyngitis/tonsillitis. These trials have demonstrated that this compound, at a dosage of 800mg once daily, achieves clinical cure rates comparable to other commonly used antibiotics. [, , ]

Q16: What are the known mechanisms of resistance to this compound in Streptococcus pneumoniae?

A17: Resistance to this compound in Streptococcus pneumoniae can occur through mutations in ribosomal proteins L4 and L22, as well as mutations in domain II and V of 23S rRNA. [, ] Another mechanism involves a deletion in the leader sequence of the erm(B) gene, which encodes a ribosomal methylase. This deletion leads to increased expression of erm(B) and higher levels of rRNA methylation, hindering this compound binding to the ribosome. []

Q17: Does cross-resistance exist between this compound and other macrolides?

A18: While this compound retains activity against many macrolide-resistant strains, cross-resistance can still occur, particularly with strains exhibiting the constitutive MLSB phenotype. [, , ]

Q18: Can exposure to macrolides induce resistance to this compound in Streptococcus pneumoniae?

A19: Yes, studies have shown that exposure to macrolides like erythromycin can induce resistance to this compound in Streptococcus pneumoniae strains with the constitutive MLSB phenotype. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

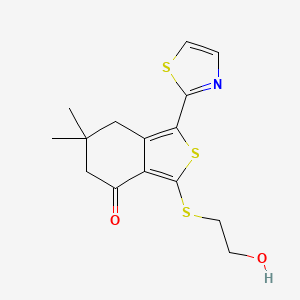

![(3S)-3-(1,3-benzodioxol-5-yl)-3-[[(2S)-1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid](/img/structure/B1681941.png)